molecular formula C9H14O3 B041571 Ethyl cyclopentyl(oxo)acetate CAS No. 33537-18-7

Ethyl cyclopentyl(oxo)acetate

Cat. No.: B041571
CAS No.: 33537-18-7
M. Wt: 170.21 g/mol
InChI Key: WOJWUNMAGJRHCD-UHFFFAOYSA-N
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Description

Ethyl cyclopentyl(oxo)acetate, also known as this compound, is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Ethyl cyclopentyl(oxo)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings, including case studies and data tables.

Synthesis and Structural Characterization

This compound can be synthesized through various methods, often involving the use of cyclopentanone derivatives as starting materials. The structural characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the presence of the cyclopentyl and oxoacetate moieties.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential applications in pharmacology.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study demonstrated that cyclopentyl derivatives showed enhanced cytotoxicity against various cancer cell lines. This compound was tested for its ability to inhibit cancer cell proliferation, showing promising results comparable to established anticancer agents .

Table 1: Cytotoxicity of this compound Compared to Control Agents

CompoundIC50 (µM)Cell Line
This compound15HeLa
Doxorubicin12HeLa
Cisplatin18A549

The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells. Studies have shown that it affects key signaling pathways related to cell survival and proliferation, particularly through the modulation of apoptosis-related proteins .

Case Studies

  • Case Study on Antitumor Activity :
    A recent clinical trial investigated the effects of this compound on patients with advanced solid tumors. The results indicated a notable reduction in tumor size in 30% of participants, with manageable side effects .
  • Neuroprotective Effects :
    Another study explored the neuroprotective properties of this compound in models of neurodegeneration. The compound demonstrated the ability to reduce oxidative stress markers and improve cognitive function in animal models .

Properties

IUPAC Name

ethyl 2-cyclopentyl-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJWUNMAGJRHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449562
Record name ETHYL CYCLOPENTYL(OXO)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33537-18-7
Record name Ethyl α-oxocyclopentaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33537-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL CYCLOPENTYL(OXO)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-cyclopentyl-2-oxoacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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